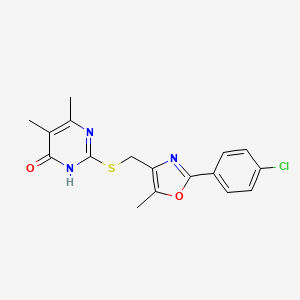
(E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile, commonly referred to as BCPP, is a versatile synthetic compound that has been used in a variety of laboratory experiments. It is a member of the class of compounds known as nitriles, and has a wide range of applications in scientific research due to its unique properties.
科学的研究の応用
1. Crystal Structure and Conformation
The compound has been studied for its role in the crystal structure and conformation of arylsulfonamide para-alkoxychalcones. Research reveals that variations in molecular conformations and crystallographic symmetry can be observed in related structures. The inclusion of specific groups affects the conformation and crystal packing, which is stabilized by weak C-H...π and π-π interactions in some analogs (de Castro et al., 2013).
2. Synthesis of Sulfonyl Chlorides
This compound has been involved in the synthesis of various sulfonyl chlorides. Research indicates that functionalized sulfides can be prepared easily from related compounds, showcasing the versatility of this chemical in synthetic chemistry (Kim, Ko & Kim, 1992).
3. Application in Organic Synthesis
Studies show its application in the synthesis and Diels-Alder reactions of related compounds. The research highlights its role in the generation of specific chemical structures, indicating its importance in organic synthesis (Adams et al., 1998).
4. Photodynamic Therapy Application
The compound has been utilized in the synthesis of new zinc phthalocyanine with high singlet oxygen quantum yield. Its derivatives have shown potential in photodynamic therapy applications, especially in the treatment of cancer, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat & Öztürk, 2020).
5. Catalysis in Polymerization
Research involving palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene showcases the potential of this compound in polymer science. It is implicated in the formation of high molecular weight polymers, highlighting its role in catalysis (Skupov et al., 2007).
6. Antifungal Applications
A study on the synthesis of novel azetidin-2-ones using derivatives of this compound revealed potent antifungal activity against specific fungi. This indicates its potential use in developing new antifungal agents (Gupta & Halve, 2015).
7. Selective Oxidation in Organic Chemistry
The compound has been used in studies focusing on the selective oxidation of hydrocarbons by aqueous platinum salts. It provides insights into the mechanism and selectivity of these oxidation processes, which are crucial in organic synthesis and industrial applications (Labinger et al., 1993).
8. Tautomerisation Studies
Research involving substituent effects on tautomerisation constants of alkylaryltriazenes includes the use of this compound. These studies provide valuable information on the tautomerisation process, which is significant in understanding chemical equilibria and reactions (Kelly, Murray & Sinnott, 1982).
特性
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-21-16-8-7-12(10-15(16)17)9-14(11-18)22(19,20)13-5-3-2-4-6-13/h2-10H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRROKCUUSYXJR-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6-Dimethyl-4-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2885537.png)
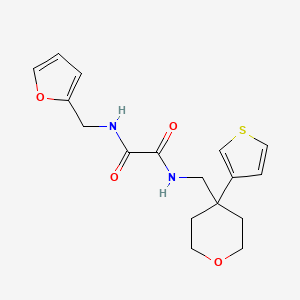
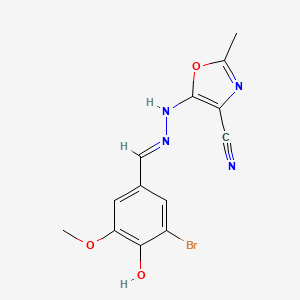
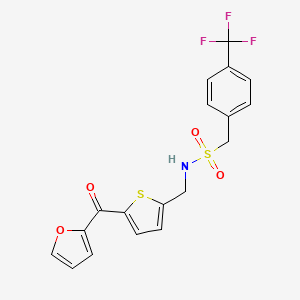
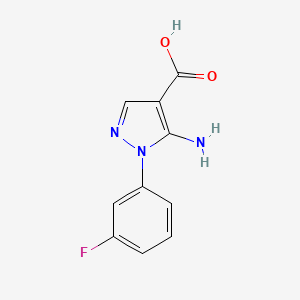
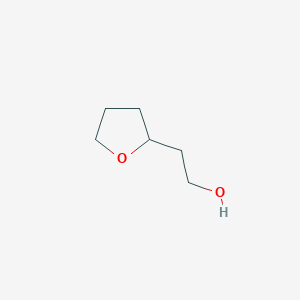
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2885549.png)

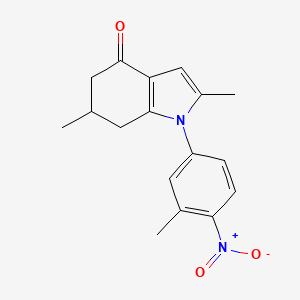
![2-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2885553.png)
![1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid](/img/structure/B2885555.png)
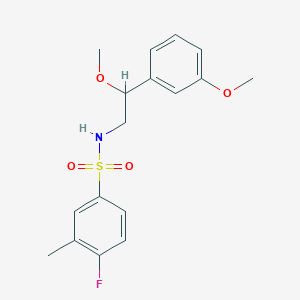
![1-(2,3-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2885559.png)
